molecular formula C7H15NO B13536211 1-Amino-2-(1-methylcyclopropyl)propan-2-ol

1-Amino-2-(1-methylcyclopropyl)propan-2-ol

Cat. No.: B13536211
M. Wt: 129.20 g/mol
InChI Key: AFSSVJPLPVERRV-UHFFFAOYSA-N
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Description

1-Amino-2-(1-methylcyclopropyl)propan-2-ol is a secondary amino alcohol characterized by a 1-methylcyclopropyl substituent at the C2 position of a propan-2-ol backbone and an amino group at C1.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-amino-2-(1-methylcyclopropyl)propan-2-ol

InChI

InChI=1S/C7H15NO/c1-6(3-4-6)7(2,9)5-8/h9H,3-5,8H2,1-2H3

InChI Key

AFSSVJPLPVERRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C)(CN)O

Origin of Product

United States

Biological Activity

1-Amino-2-(1-methylcyclopropyl)propan-2-ol, also known as a derivative of isopropanolamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, therapeutic implications, and research findings related to its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C5_5H11_11NO
  • Molecular Weight : 101.15 g/mol
  • CAS Number : 124-68-5

The compound features an amino group and a hydroxyl group, which are crucial for its interaction with biological molecules.

The biological activity of this compound primarily involves its ability to form hydrogen bonds with enzymes and receptors due to the presence of amino and hydroxyl functional groups. These interactions can influence various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, impacting signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Neuroprotective Effects

Preliminary studies have shown that this compound may have neuroprotective effects. It has been investigated for its role in reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of the compound involved treating neuronal cell cultures with varying concentrations of this compound. The findings revealed a dose-dependent reduction in markers of oxidative stress, suggesting that the compound may protect against neuronal damage.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveReduces oxidative stress in neuronal cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between 1-Amino-2-(1-methylcyclopropyl)propan-2-ol and structurally related amino propanol derivatives:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Safety Notes Applications
This compound 1-methylcyclopropyl C₇H₁₅NO 129.20 (calculated) Not reported Not available Likely pharmaceutical R&D
1-Amino-2-(pyridin-2-yl)propan-2-ol Pyridin-2-yl C₈H₁₂N₂O 152.20 81% Low stereochemical purity (2% ee) Pharmaceutical intermediates
1-Amino-2-propanol (Isopropanolamine) None (simple alcohol) C₃H₉NO 75.11 Industrial scale Industrial handling standards Solvent, surfactant production
1-Amino-2-(4-methoxyphenyl)propan-2-ol HCl 4-methoxyphenyl C₁₀H₁₆ClNO₂ 217.70 Not reported Research use only Preclinical studies
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol 2,5-dimethylphenyl C₁₁H₁₇NO 179.26 Not reported No safety data Pharmaceutical intermediates

Key Research Findings and Trends

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The 1-methylcyclopropyl group increases molecular weight (129.20 g/mol) compared to simpler analogs like isopropanolamine (75.11 g/mol). Cyclopropane’s ring strain and hydrophobicity may enhance metabolic stability in drug design.
  • Solubility : Aromatic substituents (e.g., 4-methoxyphenyl in ) reduce aqueous solubility, whereas aliphatic groups (e.g., methylcyclopropyl) may offer a balance between lipophilicity and solubility.

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